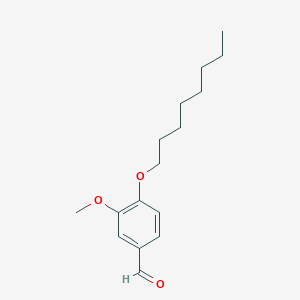

3-Methoxy-4-(octyloxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-octoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-3-4-5-6-7-8-11-19-15-10-9-14(13-17)12-16(15)18-2/h9-10,12-13H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKWJIBTLNGQMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24076-33-3 | |

| Record name | 4-(OCTYLOXY)-M-ANISALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-methoxy-4-(octyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-4-(octyloxy)benzaldehyde is an organic aromatic compound, specifically a derivative of vanillin. Vanillin, or 4-hydroxy-3-methoxybenzaldehyde, is a widely used flavoring agent and a versatile starting material in the synthesis of various fine chemicals and pharmaceuticals. The addition of an octyloxy group to the vanillin structure significantly increases its lipophilicity, which can be a desirable characteristic in drug design and material science. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications based on current scientific literature. Derivatives of vanillin are actively investigated for their biological activities, including antibacterial and anti-proliferative effects, making this class of compounds highly relevant to drug development professionals.

Chemical Identity and Structure

While a specific CAS number for this compound is not prominently listed in major chemical databases, its structure is unambiguously derived from its IUPAC name. It consists of a benzaldehyde core with a methoxy group at the C3 position and an octyloxy group at the C4 position.

Chemical Structure:

(Simplified 2D representation)

Physicochemical and Spectroscopic Data

Quantitative data for the specific title compound is sparse in the literature. The following tables summarize key data for the well-characterized and structurally related starting material, vanillin, and provide calculated values for this compound.

| Property | Value (this compound) | Value (Vanillin - Starting Material) |

| Molecular Formula | C₁₆H₂₄O₃ | C₈H₈O₃[1] |

| Molecular Weight | 264.36 g/mol | 152.15 g/mol [1] |

| IUPAC Name | This compound | 4-hydroxy-3-methoxybenzaldehyde |

| Melting Point | Not available (Expected to be a low-melting solid or oil) | 113-115 °C |

| Boiling Point | Not available | 179 °C at 15 mmHg |

| Appearance | Not available (Likely a colorless to pale yellow liquid or solid) | White to off-white crystalline powder |

Synthesis of this compound

The most common and straightforward method for preparing this compound is via the Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of vanillin with an appropriate octyl halide, such as 1-bromooctane, in the presence of a weak base.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from the synthesis of a homologous compound, 4-hexyloxy-3-methoxybenzaldehyde.[2]

-

Reactant Preparation: Dissolve vanillin (4-hydroxy-3-methoxybenzaldehyde) (1.52 g, 10 mmol) in a suitable solvent such as butan-2-one or acetone (20-30 mL) in a round-bottom flask.

-

Base Addition: Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃) (e.g., 1.5 g, ~11 mmol).

-

Initial Heating: Heat the mixture to approximately 60°C and stir for 30 minutes to facilitate the formation of the phenoxide salt.

-

Alkylating Agent Addition: Add 1-bromooctane (1.93 g, 10 mmol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 3-4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Extraction: Extract the product into a suitable organic solvent like diethyl ether. The inorganic salts can be removed by washing with water.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by crystallization (e.g., from dichloromethane or ethanol) or column chromatography to yield the final product.[2]

Synthesis Workflow

Caption: Williamson ether synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis. Its derivatives are of particular interest to the pharmaceutical industry.

-

Precursor for Schiff Bases: The aldehyde functional group can readily undergo condensation reactions with primary amines to form Schiff bases (imines). Schiff base derivatives of vanillin have been reported to exhibit significant biological activities, including potential antibacterial and anti-proliferative effects against cancer cell lines.[2] The introduction of the long octyl chain increases lipophilicity, which can enhance cell membrane permeability and potentially improve the bioavailability and efficacy of the resulting drug candidates.

-

Synthesis of Biologically Active Molecules: Vanillin and its derivatives are precursors in the synthesis of various compounds. For example, they have been used to create molecules with enzyme inhibition, antioxidant, anti-angiogenic, and anti-inflammatory properties.[2] The title compound is a logical extension for creating new chemical entities with modulated pharmacological profiles.

-

Flavor and Fragrance Industry: As a derivative of vanillin, it may also find applications as a specialty chemical in the flavor and fragrance industry, offering a different aromatic profile and physical properties (like volatility and solubility) compared to its parent compound.

Conclusion

This compound is a synthetically accessible derivative of vanillin with significant potential for applications in drug discovery and materials science. Its preparation via Williamson ether synthesis is a well-established and efficient method. The increased lipophilicity conferred by the octyl chain makes it an attractive building block for the synthesis of novel bioactive molecules, particularly Schiff bases with enhanced pharmacological properties. Further research into this and similar long-chain vanillin derivatives is warranted to fully explore their therapeutic potential.

References

Navigating the Solubility Landscape of 3-methoxy-4-(octyloxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-methoxy-4-(octyloxy)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals, possesses a molecular structure that presents a unique solubility profile. Understanding its solubility in a range of organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers with the necessary protocols to generate this critical data in-house.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. This compound, with its aromatic ring, methoxy and octyloxy groups, and an aldehyde functional group, exhibits a balance of polar and non-polar characteristics. The long octyloxy chain imparts significant lipophilicity, suggesting good solubility in non-polar organic solvents. Conversely, the methoxy and aldehyde groups introduce some polarity, potentially allowing for solubility in more polar organic media. This guide outlines the experimental procedures to quantify this solubility.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound's structure suggests:

-

High solubility in non-polar and moderately polar solvents: The dominant feature is the C8 alkyl chain (octyloxy group) and the benzene ring, which are non-polar. Therefore, high solubility can be expected in solvents like alkanes (e.g., hexane), aromatic hydrocarbons (e.g., toluene), and chlorinated solvents (e.g., dichloromethane).

-

Moderate to low solubility in polar aprotic solvents: Solvents like acetone and ethyl acetate may dissolve the compound to a reasonable extent due to their ability to engage in dipole-dipole interactions with the methoxy and aldehyde groups.

-

Low solubility in polar protic solvents: Solvents such as ethanol and methanol are less likely to be effective solvents due to their strong hydrogen-bonding networks, which would be disrupted by the largely non-polar solute. Water is expected to be a very poor solvent.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Hexane | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Toluene | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Acetone | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Ethanol | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Methanol | e.g., 25 | e.g., Isothermal Saturation |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the isothermal saturation method. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

-

Gravimetric Analysis (for non-volatile solvents): For low-volatility solvents, a known mass of the filtered saturated solution can be evaporated to dryness, and the mass of the residual solute can be determined.

-

Quantitative Analysis (Recommended):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using HPLC or UV-Vis spectrophotometry to construct a calibration curve of response versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

-

Calculation of Solubility: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the determined concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

The Synthesis and Profile of 3-Methoxy-4-(octyloxy)benzaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-(octyloxy)benzaldehyde is a substituted benzaldehyde derivative with potential applications in organic synthesis and materials science. This document provides a comprehensive technical guide on its synthesis, physicochemical properties, and relevant experimental procedures. While a detailed historical record of its specific discovery is not extensively documented in readily available literature, its synthesis logically follows from established Williamson ether synthesis protocols, a cornerstone of organic chemistry. This guide will therefore focus on the practical aspects of its preparation and characterization, drawing parallels from the synthesis of structurally related compounds.

Introduction

Substituted benzaldehydes are a critical class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, fragrances, and polymers. The introduction of alkoxy side chains, such as the octyloxy group, can significantly modify the molecule's lipophilicity, solubility, and reactivity, making it a valuable building block for targeted applications. This whitepaper details the probable synthetic route to this compound, provides detailed experimental protocols, and tabulates its expected physicochemical properties based on data from analogous compounds.

Proposed Synthesis

The most logical and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of a phenol, in this case, 3-hydroxy-4-methoxybenzaldehyde (isovanillin), to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as 1-bromooctane.

A general schematic for this reaction is presented below.

Caption: Proposed Williamson ether synthesis of this compound.

Experimental Protocols

The following experimental protocol is adapted from the synthesis of similar alkoxybenzaldehyde derivatives.[1][2]

Materials

-

3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

-

1-Bromooctane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-4-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and the solvent (e.g., DMF).

-

Addition of Alkyl Halide: While stirring the mixture, add 1-bromooctane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic data for this compound, based on the properties of structurally similar compounds.[3][4][5][6]

| Property | Expected Value |

| Molecular Formula | C₁₆H₂₄O₃ |

| Molecular Weight | 280.36 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | Not readily available, expected to be > 200 °C at atmospheric pressure |

| Melting Point | Not readily available |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water |

| ¹H NMR (CDCl₃) | δ 9.8 (s, 1H, CHO), 7.4 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 4.1 (t, 2H, OCH₂), 3.9 (s, 3H, OCH₃), 1.8 (m, 2H, CH₂), 1.5-1.2 (m, 10H, (CH₂)₅), 0.9 (t, 3H, CH₃) ppm (approximate) |

| ¹³C NMR (CDCl₃) | δ 191.0, 154.0, 150.0, 130.0, 126.5, 112.0, 109.5, 69.0, 56.0, 31.8, 29.4, 29.3, 29.2, 26.0, 22.7, 14.1 ppm (approximate) |

| IR (KBr or neat) | ~2920 cm⁻¹ (C-H aliphatic), ~2850 cm⁻¹ (C-H aliphatic), ~1680 cm⁻¹ (C=O aldehyde), ~1580 cm⁻¹ (C=C aromatic), ~1260 cm⁻¹ (C-O ether) |

| Mass Spectrum (EI) | m/z 280 (M⁺), and characteristic fragmentation patterns |

Potential Applications

While specific applications for this compound are not widely reported, its structure suggests potential utility in several areas:

-

Liquid Crystals: The long octyloxy chain imparts properties that could be favorable for the synthesis of liquid crystalline materials.

-

Pharmaceutical Intermediates: The benzaldehyde moiety is a common precursor for the synthesis of more complex, biologically active molecules. The octyloxy group can enhance membrane permeability.

-

Flavor and Fragrance: Substituted benzaldehydes are often used in the flavor and fragrance industry.

Conclusion

This compound is a readily accessible compound through the robust Williamson ether synthesis. Its synthesis from isovanillin and 1-bromooctane is straightforward and high-yielding. The introduction of the octyloxy chain provides a significant modification to the parent isovanillin structure, opening up possibilities for its use in materials science and as a synthetic intermediate. This guide provides a foundational understanding of its synthesis and expected properties to aid researchers in its application.

References

- 1. 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. p-(Octyloxy)benzaldehyde | C15H22O2 | CID 90358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]

- 5. 3-Methoxy-4-methylbenzaldehyde | C9H10O2 | CID 4715095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde | C16H16O4 | CID 3475702 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Research Areas for 3-methoxy-4-(octyloxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-4-(octyloxy)benzaldehyde, a derivative of vanillin, presents a promising scaffold for chemical and pharmacological exploration. Vanillin and its derivatives have garnered significant attention for their diverse biological activities, including anti-inflammatory, anti-infective, neuroprotective, and anti-cancer properties.[1][2] The introduction of an octyloxy side chain at the 4-position of the vanillin structure significantly increases its lipophilicity, a modification known to substantially influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This alteration may enhance membrane permeability and interaction with lipophilic targets, potentially leading to novel or enhanced biological activities.

This technical guide provides a comprehensive overview of the synthesis, known biological activities of structurally related compounds, and potential research avenues for this compound. Detailed experimental protocols and proposed signaling pathways are presented to facilitate further investigation into this intriguing molecule.

Chemical Properties and Synthesis

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, vanillin, is presented in Table 1. The increased molecular weight and the addition of the octyl chain in this compound are expected to significantly increase its lipophilicity compared to vanillin.

Table 1: Physicochemical Properties of Vanillin and this compound

| Property | Vanillin | This compound |

| Molecular Formula | C₈H₈O₃ | C₁₆H₂₄O₃ |

| Molecular Weight | 152.15 g/mol | 264.36 g/mol |

| Appearance | White to slightly yellow crystalline solid | Expected to be a solid or oil |

| Solubility | Sparingly soluble in water, soluble in ethanol, ether | Expected to be poorly soluble in water, soluble in organic solvents |

Synthesis Protocol: Williamson Ether Synthesis

The most direct and widely used method for the synthesis of this compound is the Williamson ether synthesis, which involves the O-alkylation of vanillin with an octyl halide.[3][4][5][6]

Experimental Protocol:

-

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

1-Bromooctane

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask, dissolve vanillin (1.0 eq) in acetone or DMF.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Add 1-bromooctane (1.2 eq) to the reaction mixture.

-

Reflux the mixture with stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

-

Characterization:

-

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

A general workflow for the synthesis is depicted in the following diagram:

Potential Research Areas in Biological Activity

While direct studies on this compound are scarce, the extensive research on vanillin and its other derivatives provides a strong foundation for predicting its potential biological activities. The increased lipophilicity of the octyloxy derivative is a key structural feature that may modulate these activities.

Antimicrobial and Antifungal Activity

Background: Vanillin and its derivatives have demonstrated antimicrobial properties against a range of bacteria and fungi.[2][7][8][9] The mechanism is often attributed to the disruption of cell membranes and interference with essential cellular processes.[10][11] The lipophilicity of phenolic compounds can play a crucial role in their antimicrobial efficacy, as it facilitates their passage through the microbial cell membrane.[12][13]

Proposed Research:

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays: Determine the antimicrobial spectrum of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Mechanism of Action Studies: Investigate the effect of the compound on bacterial and fungal cell membrane integrity using techniques such as propidium iodide staining and transmission electron microscopy.

-

Structure-Activity Relationship (SAR) Studies: Synthesize a series of 3-methoxy-4-alkoxybenzaldehydes with varying alkyl chain lengths to understand the influence of lipophilicity on antimicrobial potency.

Hypothetical Signaling Pathway for Antimicrobial Action:

Anticancer Activity

Background: Numerous vanillin derivatives have exhibited promising anticancer activities against various cancer cell lines.[2][14][15][16][17][18] Mechanisms of action include induction of apoptosis, cell cycle arrest, and inhibition of cancer-associated enzymes.[14][17] Increased lipophilicity in some derivatives has been correlated with enhanced cytotoxic effects, potentially due to improved cellular uptake.[16]

Proposed Research:

-

In Vitro Cytotoxicity Screening: Evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines (e.g., breast, colon, lung) and a non-cancerous control cell line to determine its therapeutic index.

-

Apoptosis and Cell Cycle Analysis: Investigate the ability of the compound to induce apoptosis using assays such as Annexin V/PI staining and to cause cell cycle arrest using flow cytometry.

-

Enzyme Inhibition Assays: Screen for inhibitory activity against key cancer-related enzymes for which other vanillin derivatives have shown activity, such as carbonic anhydrases IX and XII or tyrosinase.[19][20][21][22]

Proposed Experimental Workflow for Anticancer Evaluation:

Anti-inflammatory Activity

Background: Vanillin and its derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[1] They have been shown to reduce the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[1]

Proposed Research:

-

In Vitro Anti-inflammatory Assays: Investigate the effect of this compound on the production of nitric oxide (NO), prostaglandin E2 (PGE₂), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

-

Western Blot Analysis: Determine the effect of the compound on the expression levels of key inflammatory proteins such as iNOS and COX-2.

-

NF-κB and MAPK Signaling Pathway Analysis: Investigate the impact of the compound on the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Conclusion

This compound is a synthetically accessible derivative of vanillin with the potential for novel or enhanced biological activities due to its increased lipophilicity. The research areas outlined in this guide, including antimicrobial, anticancer, and anti-inflammatory investigations, provide a solid framework for future studies. The detailed experimental protocols and proposed signaling pathways offer a starting point for researchers to explore the therapeutic potential of this promising compound. Further investigation into the structure-activity relationships of long-chain alkoxybenzaldehydes will be crucial in optimizing their pharmacological profile for potential drug development.

References

- 1. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits [mdpi.com]

- 2. jddtonline.info [jddtonline.info]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. byjus.com [byjus.com]

- 7. researchgate.net [researchgate.net]

- 8. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-cancer activity of heteroaromatic acetals of andrographolide and its isomers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Synthesis, kinetic mechanism and docking studies of vanillin derivatives as inhibitors of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Vanillin enones as selective inhibitors of the cancer associated carbonic anhydrase isoforms IX and XII. The out of the active site pocket for the design of selective inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

thermal properties of 3-methoxy-4-(octyloxy)benzaldehyde

An In-depth Technical Guide on the Thermal Properties of 3-Methoxy-4-(octyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound belongs to the family of alkoxybenzaldehyde derivatives, which are characterized by a benzaldehyde core with methoxy and alkoxy substituents. These compounds are of interest in various fields, including materials science and drug discovery, due to their potential liquid crystalline and biological activities. Understanding the thermal properties of such molecules is crucial for their synthesis, purification, formulation, and storage, as well as for predicting their behavior in various applications.

This guide will focus on the key thermal properties and the experimental techniques used to measure them.

Thermal Properties of this compound and Related Compounds

Direct experimental data for the are not available in the reviewed scientific literature. However, we can infer its likely thermal behavior by examining the properties of homologous and structurally similar compounds.

Table 1: Experimentally Determined Thermal Properties of Related Benzaldehyde Derivatives

| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | C₈H₈O₃ | 81-83[1] | 170 (at 15 mmHg)[1] |

| 3-Benzyloxy-4-methoxybenzaldehyde | C₁₅H₁₄O₃ | 61-64[2] | - |

| 3-Methoxy-4-(prop-2-ynyloxy)benzaldehyde | C₁₁H₁₀O₃ | 95 | - |

| 4-Phenacyloxy-3-methoxybenzaldehyde | C₁₆H₁₄O₄ | 126[3] | - |

| 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) | C₈H₈O₃ | 113-115[4] | 179 (at 15 mmHg) |

The melting points of the 4-alkoxy-3-methoxybenzaldehyde series are influenced by the length and nature of the alkoxy chain. It is anticipated that this compound would be a solid at room temperature, with a melting point that follows the trend of the homologous series. Its boiling point is expected to be significantly higher than that of vanillin due to the increased molecular weight from the octyloxy chain.

Experimental Protocols for Thermal Analysis

The primary techniques for evaluating the thermal properties of organic compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the temperatures and heat flows associated with thermal transitions in a material. It is used to measure melting point, glass transition temperature, and heats of fusion.

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh 5-15 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 0°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point (e.g., 150°C).

-

Cool the sample back to the initial temperature at the same rate.

-

A second heating ramp is often performed to observe any changes in the material's thermal history.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion (ΔHfus) is calculated from the area of the melting peak.

The following diagram illustrates a general workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Experimental Protocol for TGA:

-

Sample Preparation: Place a precisely weighed sample (10-20 mg) of this compound into a TGA crucible (typically alumina or platinum).

-

Instrument Setup: Position the crucible in the TGA furnace.

-

Atmosphere and Flow Rate: Purge the furnace with a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a defined flow rate (e.g., 30 mL/min).[5]

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min).[6]

-

Data Analysis: The TGA curve plots the percentage of mass remaining versus temperature. The onset of decomposition indicates the temperature at which the material begins to degrade. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[6]

The diagram below outlines the logical steps for conducting a TGA experiment.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways for this compound. Derivatives of 4-hydroxy-3-methoxybenzaldehyde have been investigated for antimicrobial activities.[7][8][9] Further research would be required to elucidate any potential therapeutic effects and mechanisms of action for the title compound.

Conclusion

While direct experimental data on the are not currently published, this guide provides the necessary framework for their determination. By following the detailed protocols for DSC and TGA, researchers can accurately characterize the melting behavior and thermal stability of this compound. The data from related benzaldehyde derivatives serve as a useful reference for predicting its properties. The methodologies and workflows presented here are essential for any scientist or professional involved in the development and handling of this and similar chemical entities.

References

- 1. chembk.com [chembk.com]

- 2. 3-Benzyloxy-4-methoxybenzaldehyde 98 6346-05-0 [sigmaaldrich.com]

- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 4. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]

- 5. epfl.ch [epfl.ch]

- 6. m.youtube.com [m.youtube.com]

- 7. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Uncharted Territory: The Preliminary Biological Activity of 3-Methoxy-4-(octyloxy)benzaldehyde - A Prospective Analysis

Disclaimer: As of the latest literature review, specific studies detailing the preliminary biological activity of 3-methoxy-4-(octyloxy)benzaldehyde are not publicly available. This document, therefore, presents a prospective analysis based on the known biological activities of structurally similar compounds, namely derivatives of vanillin (4-hydroxy-3-methoxybenzaldehyde). The experimental protocols, data, and signaling pathways described herein are hypothetical and serve as a technical guide for potential future investigations of this specific molecule.

Introduction

This compound is an aromatic aldehyde, a derivative of vanillin where the hydroxyl group is substituted with an octyloxy chain. Vanillin and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The introduction of a lipophilic octyloxy chain to the vanillin scaffold is a common strategy in medicinal chemistry to potentially enhance membrane permeability and bioavailability, which could in turn modulate its biological profile. This guide outlines a hypothetical framework for the preliminary investigation of the biological activities of this compound.

Potential Biological Activities and Hypothetical Data

Based on the activities of related phenolic ethers and benzaldehyde derivatives, the primary areas for investigating the biological activity of this compound would include antimicrobial, anticancer, and anti-inflammatory assays.

Hypothetical Antimicrobial Activity

Many vanillin derivatives have shown activity against a range of microbial pathogens. The lipophilic nature of the octyloxy group could potentially enhance its interaction with bacterial cell membranes.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms.

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 128 |

| Escherichia coli | ATCC 25922 | 256 |

| Pseudomonas aeruginosa | ATCC 27853 | >512 |

| Candida albicans | ATCC 90028 | 64 |

Hypothetical Cytotoxic Activity

The cytotoxic potential against various cancer cell lines is a key area of investigation for novel benzaldehyde derivatives.

Table 2: Hypothetical IC50 values of this compound against human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 75.2 |

| A549 | Lung Carcinoma | 98.5 |

| HCT116 | Colon Carcinoma | 62.1 |

| HEK293 (non-cancerous) | Embryonic Kidney | >200 |

Proposed Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biological assays. The following are proposed protocols for the investigation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: Bacterial and fungal strains are cultured overnight. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard.

-

Preparation of Test Compound: this compound is dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 24 hours (bacteria) or 35°C for 48 hours (fungi).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cell Viability Assay (MTT Assay)

The cytotoxic effect on cancer cell lines would be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (dissolved in DMSO and diluted in cell culture medium) for 48 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Potential Signaling Pathways and Visualization

Should this compound exhibit significant biological activity, further studies would be necessary to elucidate its mechanism of action. Based on the known mechanisms of related compounds, potential signaling pathways to investigate could include apoptosis induction in cancer cells or inhibition of inflammatory pathways.

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated.

Caption: Hypothetical workflow for the biological evaluation of this compound.

Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by this compound.

Conclusion and Future Directions

While there is currently no direct evidence on the biological activity of this compound, its structural similarity to other biologically active vanillin derivatives suggests that it is a promising candidate for further investigation. The hypothetical data and proposed experimental framework provided in this guide offer a roadmap for future research into its potential antimicrobial, anticancer, and anti-inflammatory properties. Future studies should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities using the outlined protocols. Positive results would warrant more in-depth mechanistic studies to elucidate its mode of action and potential as a therapeutic agent.

Methodological & Application

Application Notes and Protocols for Single Crystal Growth of 3-Methoxy-4-(octyloxy)benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for growing high-quality single crystals of 3-methoxy-4-(octyloxy)benzaldehyde and its derivatives. The ability to produce single crystals is crucial for determining the three-dimensional molecular structure through X-ray crystallography, a vital step in drug design and materials science for understanding structure-activity relationships.

Introduction

This compound and its analogs are of interest in various fields, including medicinal chemistry and materials science, due to their structural similarity to naturally occurring compounds like vanillin and the presence of a long alkoxy chain which can influence their physicochemical properties. Obtaining high-quality single crystals of these compounds is essential for unambiguous structure determination. The protocols outlined below describe the most common and effective techniques for single crystal growth of small organic molecules. The key to successful crystallization lies in achieving a state of slow supersaturation.

General Considerations for Crystallization

The choice of solvent is a critical factor in the crystallization process. For this compound derivatives, the presence of the long, nonpolar octyloxy chain suggests that nonpolar or moderately polar solvents will be more effective than highly polar ones. The principle of "like dissolves like" is a good starting point.[1][2] A suitable solvent should dissolve the compound when hot but not when cold.[3] For compounds that are highly soluble in a particular solvent, a solvent/anti-solvent system is often employed to reduce solubility and induce crystallization.

Commonly used solvents for nonpolar organic compounds include n-hexane, petroleum ether, and mixtures such as methanol/hexane.[4] For related benzaldehyde derivatives, successful crystallizations have been achieved using ethanol, methanol, ethyl acetate, and acetonitrile.[5][6][7][8]

Data Presentation: Crystallization Conditions for Benzaldehyde Derivatives

The following table summarizes reported crystallization conditions for various 3-methoxy-4-hydroxybenzaldehyde (vanillin) derivatives, which can serve as a starting point for optimizing the crystallization of this compound derivatives.

| Compound | Crystallization Method | Solvent System | Crystal Appearance | Reference |

| 3-Hydroxy-4-methoxybenzaldehyde | Slow Evaporation | Methanol | - | [7] |

| 3-Methoxy-4-hydroxybenzaldehyde | Slow Evaporation | Ethyl Acetate | Pale Yellow | [8] |

| 4-Hydroxy-3-methoxybenzaldehyde Derivative | Recrystallization | Hot Ethanol | Orange Powder | [5] |

| 3-Hydroxy-4-methoxybenzaldehyde | Melt Growth | Bridgman Technique | - | [6] |

| 4-Hydroxy-3-methoxybenzaldehyde 4-methylthiosemicarbazone | Slow Evaporation | Methanol | Colorless Blocks | [9] |

Experimental Protocols

Protocol 1: Slow Evaporation Method

This is the simplest and most common method for growing single crystals.

Materials:

-

This compound derivative (at least 95% pure)

-

Crystallization solvent (e.g., ethanol, ethyl acetate, hexane, or a mixture)

-

Small, clean vial or test tube

-

Parafilm or aluminum foil

Procedure:

-

Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature. Start with a small amount of solvent and gradually add more until the compound dissolves completely.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

-

Place the vial in a vibration-free and temperature-stable environment.

-

Monitor the vial over several days to weeks for the formation of crystals.

Protocol 2: Vapor Diffusion Method

This method is particularly useful when only a small amount of the compound is available. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Materials:

-

This compound derivative

-

A "good" solvent in which the compound is soluble (e.g., dichloromethane, toluene)

-

An "anti-solvent" in which the compound is insoluble but is miscible with the good solvent (e.g., hexane, pentane)

-

A small inner vial and a larger outer vial with a sealed cap

Procedure:

-

Dissolve the compound in a minimal amount of the "good" solvent in the small inner vial.

-

Place the inner vial inside the larger outer vial.

-

Add the "anti-solvent" to the outer vial, ensuring the level is below the top of the inner vial.

-

Seal the outer vial tightly.

-

The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, causing the solubility of the compound to decrease and leading to the formation of crystals over time.

-

Store the setup in a stable environment and monitor for crystal growth.

Protocol 3: Temperature Gradient Method (Slow Cooling)

This method is suitable for compounds that exhibit a significant change in solubility with temperature.

Materials:

-

This compound derivative

-

A solvent in which the compound is significantly more soluble at higher temperatures.

-

A programmable heating/cooling block or a Dewar flask with hot water.

Procedure:

-

Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (e.g., 50-60 °C).

-

Ensure the solution is fully dissolved and homogeneous.

-

Slowly cool the solution to room temperature or below. A very slow cooling rate (e.g., 0.1-1 °C/hour) is crucial for the growth of large, high-quality single crystals. This can be achieved using a programmable cooling block or by placing the sealed container in an insulated vessel (like a Dewar of hot water) and allowing it to cool to ambient temperature over a long period.

-

Crystals should form as the solution becomes supersaturated upon cooling.

Visualizations

The following diagrams illustrate the workflows for the described crystallization techniques.

Caption: Workflow for the Slow Evaporation Crystallization Technique.

Caption: Workflow for the Vapor Diffusion Crystallization Technique.

Caption: Workflow for the Slow Cooling Crystallization Technique.

References

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OAM-RC :: Articles [oam-rc.inoe.ro]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-Methoxy-4-(octyloxy)benzaldehyde and its Analogs as Precursors in Pharmaceutical Research

Introduction

3-Methoxy-4-(octyloxy)benzaldehyde, a derivative of vanillin, represents a key scaffold in the synthesis of various pharmaceutical compounds. The structural motif of a substituted benzaldehyde is a versatile starting point for the development of novel therapeutic agents. While specific data for the 3-methoxy-4-(octyloxy) derivative is limited in the provided search results, extensive research has been conducted on analogous vanillin derivatives. These derivatives have shown promise in exhibiting a range of biological activities, including antimicrobial and antitumor effects. This document provides an overview of the applications and detailed experimental protocols for the synthesis of pharmaceutical precursors starting from vanillin and its derivatives, which can be adapted for this compound. The information is intended for researchers, scientists, and professionals in drug development.

Applications in Pharmaceutical Research

Derivatives of 3-methoxy-4-hydroxybenzaldehyde (vanillin) are valuable precursors for a variety of biologically active molecules. The aldehyde functional group is readily reactive, allowing for the synthesis of diverse compound libraries, including Schiff bases, chalcones, and ether derivatives. These compounds are investigated for a range of therapeutic applications.

-

Antimicrobial Agents: Many vanillin derivatives, particularly Schiff bases and aroyl hydrazones, have demonstrated significant antibacterial and antifungal properties.[1] For example, certain aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have shown activity against Staplylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[1] Similarly, some chalcone derivatives have exhibited excellent antibacterial activity against both gram-positive and gram-negative bacteria.[2]

-

Antitumor Agents: Phenolic ethers derived from vanillin have been investigated for their potential as antitumor agents. For instance, bouvardin, a cyclic hexapeptide containing ether linkages, has shown antitumor properties.[3]

-

Chemical Intermediates: Vanillin and its derivatives are crucial chemical intermediates in the synthesis of more complex pharmaceutical compounds. For example, 3-benzyloxy-4-methoxybenzaldehyde has been used in the total synthesis of the alkaloid (-)-galipeine and as an intermediate for VMAT2 imaging agents. Furthermore, 3-ethoxy-4-methoxybenzaldehyde is an intermediate in the synthesis of apremilast, a drug used to treat psoriasis.

Synthesis of Pharmaceutical Precursors

The synthesis of derivatives from 3-methoxy-4-hydroxybenzaldehyde typically involves the modification of the hydroxyl and aldehyde groups. Below are protocols for the synthesis of representative ether and Schiff base derivatives.

Synthesis of Phenacyl Ether Derivatives

Phenacyl ethers of vanillin are synthesized via the Williamson etherification. This reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.[3][4]

Experimental Protocol: Synthesis of 4-Phenacyloxy-3-methoxybenzaldehyde [4]

-

Dissolve 10 mmol of 4-hydroxy-3-methoxybenzaldehyde (vanillin) in methanol or ethanol.

-

Add 5 mL of triethylamine to the solution.

-

In a separate flask, dissolve 10 mmol of phenacyl bromide in methanol or ethanol, with the addition of a micellar solution (e.g., sodium dodecyl sulfate).

-

Add the vanillin solution dropwise to the phenacyl bromide solution.

-

Stir the reaction mixture at room temperature for 6-20 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate and n-hexane (3:1).

-

Upon completion, pour the reaction mixture into ice water.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the product from ethanol or an ethanol:water mixture (1:1) to obtain the purified 4-phenacyloxy-3-methoxybenzaldehyde.

Quantitative Data for Synthesized Vanillin Derivatives

| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Purity (%) | Reference |

| 4-Phenacyloxy-3-methoxybenzaldehyde | 4-hydroxy-3-methoxybenzaldehyde | Phenacyl bromide | 60 | 120 | 95.73 | [4] |

| 4-(4'-bromo)-phenacyloxy-3-methoxybenzaldehyde | 4-hydroxy-3-methoxybenzaldehyde | 4'-bromo phenacyl bromide | 46.3 | 108 | - | [3][4] |

| 3-methoxy-4-(methoxymethoxy)benzaldehyde | 3-methoxy-4-hydroxybenzaldehyde | Bromomethyl methyl ether | 98 | - | - | [5] |

| 4-Acetoxy-3-methoxybenzaldehyde | 3-Methoxy-4-hydroxybenzaldehyde | Acetic anhydride | - | - | - | [6] |

| N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide | p-vanillin | Acetohydrazide | 80 | 216-218 | - | [7] |

| 2-methoxy-4-{(E)-[2-(pyridin-2-yl)hydrazinylidene]methyl}phenol | p-vanillin | 2-hydrazinylpyridine | 75 | 203-206 | - | [7] |

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction between a primary amine and an aldehyde.[7]

Experimental Protocol: Synthesis of 2-methoxy-4-[(E)-(pyridin-2-ylimino)methyl]phenol [7]

-

Dissolve 10 mmol of pyridine-2-amine (0.94 g) in 20 mL of absolute ethanol.

-

In a separate flask, dissolve 10 mmol of p-vanillin (1.52 g) in 20 mL of absolute ethanol.

-

Mix the two solutions.

-

Heat the mixture under reflux for 5 hours.

-

Cool the reaction mixture to room temperature for 30 minutes.

-

Filter the resulting compound and wash with hot ethanol.

-

Dry the purified product in vacuo over silica gel.

Visualizations

Diagram 1: General Synthesis Workflow

Caption: Workflow for the synthesis and evaluation of pharmaceutical compounds from vanillin.

Diagram 2: Representative Derivative Structures

Caption: Major classes of pharmaceutical precursors derived from vanillin.

References

- 1. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde : Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 5. 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. rfppl.co.in [rfppl.co.in]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Williamson Ether Synthesis of 3-methoxy-4-(octyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of 3-methoxy-4-(octyloxy)benzaldehyde via the Williamson ether synthesis. This method is a fundamental and widely used reaction in organic chemistry for the formation of ethers. In this specific application, the hydroxyl group of isovanillin is alkylated using 1-bromooctane in the presence of a base.

Overview of the Synthesis

The Williamson ether synthesis is an SN2 reaction where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[1] In this procedure, the phenolic hydroxyl group of isovanillin is first deprotonated by a base, typically a carbonate or hydroxide, to form a more nucleophilic phenoxide. This phenoxide then attacks the primary alkyl halide, 1-bromooctane, to form the desired ether product, this compound. The reaction is generally carried out in a polar aprotic solvent to facilitate the SN2 mechanism.[1]

Experimental Protocol

This protocol is based on established general procedures for the Williamson ether synthesis of phenolic compounds.[2][3]

2.1. Materials and Equipment

-

Reagents:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

1-Bromooctane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Silica gel for column chromatography

-

2.2. Reaction Setup and Procedure

-

To a dry round-bottom flask, add isovanillin (1.0 eq).

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Add a sufficient volume of anhydrous acetone or DMF to dissolve the isovanillin (approximately 5-10 mL per gram of isovanillin).

-

Add 1-bromooctane (1.1 - 1.2 eq) to the mixture.

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C is suitable) with vigorous stirring.[1]

-

Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system). The reaction is typically complete within 4-8 hours.[1]

2.3. Work-up and Purification

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetone or DMF.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in dichloromethane.

-

Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for this synthesis. Please note that the yield is an estimate based on similar reactions, and the physical properties are predicted or based on analogous compounds due to the lack of specific experimental data in the literature for this exact molecule.

| Parameter | Value |

| Reactants | |

| Isovanillin Molar Mass | 152.15 g/mol |

| 1-Bromooctane Molar Mass | 193.13 g/mol |

| Potassium Carbonate Molar Mass | 138.21 g/mol |

| Reaction Conditions | |

| Temperature | 56 °C (Acetone) or 80-100 °C (DMF)[1] |

| Reaction Time | 4 - 8 hours[1] |

| Product | |

| Product Molar Mass | 264.36 g/mol |

| Estimated Yield | 70-90% |

| Physical Appearance | Expected to be a white to pale yellow solid or oil |

| Melting Point | Not reported, likely a low-melting solid |

Characterization Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ 9.84 (s, 1H, CHO), 7.42 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 7.39 (d, J=1.8 Hz, 1H, Ar-H), 6.98 (d, J=8.2 Hz, 1H, Ar-H), 4.10 (t, J=6.6 Hz, 2H, OCH₂), 3.92 (s, 3H, OCH₃), 1.85 (quint, J=6.6 Hz, 2H, OCH₂CH₂), 1.50-1.20 (m, 10H, (CH₂)₅), 0.89 (t, J=6.8 Hz, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 190.9, 154.5, 150.0, 130.3, 126.6, 111.9, 109.5, 69.2, 56.1, 31.8, 29.3, 29.2, 26.0, 22.7, 14.1.

-

IR (KBr, cm⁻¹): ~2925 (C-H, alkyl), 2855 (C-H, alkyl), 2730 (C-H, aldehyde), 1685 (C=O, aldehyde), 1585, 1510 (C=C, aromatic), 1260, 1130 (C-O, ether).

Experimental Workflow Diagram

Caption: Workflow for the Williamson ether synthesis of this compound.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Perform the reaction in a well-ventilated fume hood.

-

1-Bromooctane is an irritant; avoid contact with skin and eyes.

-

Organic solvents are flammable; keep away from ignition sources.

-

Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

References

Application Notes and Protocols for the Quantification of 3-methoxy-4-(octyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-methoxy-4-(octyloxy)benzaldehyde. The methodologies described are based on established analytical techniques for structurally similar benzaldehyde derivatives and serve as a comprehensive guide for method development and validation. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely used for the separation and quantification of aromatic aldehydes.

Introduction

This compound is a substituted benzaldehyde with potential applications in various fields, including pharmaceuticals and fragrance industries. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This document outlines the protocols for two primary analytical methods for its quantification.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity and is particularly useful for identifying and quantifying volatile impurities or for the analysis of complex matrices.

A general workflow for the analytical process is depicted below:

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods based on data from structurally similar benzaldehyde derivatives. These values should be considered as starting points for method validation for this compound.

| Parameter | HPLC-UV | GC-MS |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.01 - 0.05 mg/L[1] |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.03 - 0.15 mg/L |

| Linearity (r²) | > 0.999[2] | > 0.99[1] |

| Precision (RSD%) | < 2%[2] | < 15% |

| Accuracy (Recovery %) | 98 - 102%[2] | 85 - 115%[1] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on reverse-phase HPLC methods for similar benzaldehyde compounds.[2][3][4][5]

4.1.1. Equipment and Materials

-

High-Performance Liquid Chromatograph with UV-Vis Detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[2]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (analytical grade)

-

Methanol (HPLC grade)

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

4.1.2. Preparation of Solutions

-

Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water with an acid modifier. For example, Acetonitrile:Water (60:40 v/v) with 0.1% formic acid. The mobile phase should be degassed before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4.1.3. Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, a direct dilution with the mobile phase may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.

4.1.4. HPLC Instrument Parameters

-

Column: C18 (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid[3][4][5]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or the λmax of this compound)[2]

4.1.5. Data Analysis

-

Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Perform a linear regression of the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

-

Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on general GC-MS methods for the analysis of benzaldehyde and its derivatives.[1][6][7]

4.2.1. Equipment and Materials

-

Gas Chromatograph coupled to a Mass Spectrometer

-

Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)[6]

-

Helium (carrier gas, 99.999% purity)

-

Solvent for sample dilution (e.g., dichloromethane, ethyl acetate)

-

Volumetric flasks, pipettes, and autosampler vials

4.2.2. Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., ethyl acetate) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent to achieve concentrations in the expected range of the samples.

4.2.3. Sample Preparation

Samples should be dissolved or extracted in a volatile solvent compatible with the GC system. Derivatization is generally not required for benzaldehydes.

4.2.4. GC-MS Instrument Parameters

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent[6]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes[6]

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-500

4.2.5. Data Analysis

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

For quantification, use the peak area of a characteristic ion from the mass spectrum.

-

Generate a calibration curve and perform linear regression as described for the HPLC method.

-

Quantify the analyte in the samples using the calibration curve.

Method Validation

Both methods should be validated for their intended use according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the relationship between key validation parameters.

Conclusion

The HPLC-UV and GC-MS methods outlined in this document provide a solid foundation for the quantitative analysis of this compound. The provided protocols and performance characteristics, derived from analogous compounds, should be adapted and validated for the specific sample matrix and regulatory requirements. These detailed application notes will aid researchers, scientists, and drug development professionals in establishing reliable analytical methods for this compound.

References

- 1. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Separation of 3-Methoxy-4-(methoxymethoxy)benzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. 3-Hydroxy-4-methoxy-benzaldehyde | SIELC Technologies [sielc.com]

- 5. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Incorporation of 3-Methoxy-4-(octyloxy)benzaldehyde into Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for the incorporation of 3-methoxy-4-(octyloxy)benzaldehyde into various polymer architectures. This vanillin derivative, with its aldehyde functionality and lipophilic octyloxy side chain, offers a versatile platform for creating functional polymers with potential applications in drug delivery, biomaterials, and responsive systems.

Introduction

This compound is an aromatic aldehyde derived from vanillin, a well-known bio-based building block.[1][2] The presence of the aldehyde group allows for a variety of chemical transformations and polymerization reactions, while the long octyloxy chain imparts hydrophobicity, which can influence the polymer's solubility, self-assembly properties, and interaction with biological membranes. These characteristics make it an attractive monomer for designing polymers for controlled drug release, hydrophobic drug encapsulation, and the creation of biocompatible materials.[3]

Potential Applications in Drug Development

Polymers incorporating this compound can be tailored for several applications in the pharmaceutical and biomedical fields:

-

Drug Delivery Vehicles: The amphiphilic nature that can be achieved by copolymerizing this monomer with hydrophilic counterparts can lead to the formation of micelles or nanoparticles for encapsulating and delivering poorly water-soluble drugs.

-

Biocompatible Coatings: Polymers derived from this monomer can potentially be used to create biocompatible and antimicrobial coatings for medical devices and implants.[3]

-

Responsive Materials: The aldehyde functionality can be used to form Schiff bases, which are reversible covalent bonds sensitive to pH changes.[4] This allows for the design of "smart" hydrogels or polymers that can release a payload in response to specific physiological cues.

-

Tissue Engineering Scaffolds: The monomer can be incorporated into biodegradable polymer networks to create scaffolds with tunable mechanical properties and degradation rates.

Polymerization Strategies and Protocols